(2E)-3-Phenyl-N-{6-phenylimidazo[2,1-B][1,3]thiazol-5-YL}prop-2-enamide
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Overview
Description
(2E)-3-Phenyl-N-{6-phenylimidazo[2,1-B][1,3]thiazol-5-YL}prop-2-enamide is a complex organic compound that features a conjugated system with both phenyl and imidazo[2,1-B][1,3]thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-Phenyl-N-{6-phenylimidazo[2,1-B][1,3]thiazol-5-YL}prop-2-enamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Imidazo[2,1-B][1,3]thiazole Core: This can be achieved by reacting 2-aminothiazole with a suitable aldehyde under acidic conditions.
Coupling with Phenyl Groups: The imidazo[2,1-B][1,3]thiazole intermediate is then coupled with phenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide group through a condensation reaction with an appropriate amine and acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the imidazo[2,1-B][1,3]thiazole core, potentially leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl and imidazo[2,1-B][1,3]thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the imidazo[2,1-B][1,3]thiazole core.
Substitution: Various substituted phenyl and imidazo[2,1-B][1,3]thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s conjugated system makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which (2E)-3-Phenyl-N-{6-phenylimidazo[2,1-B][1,3]thiazol-5-YL}prop-2-enamide exerts its effects depends on its specific application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects.
Materials Science: The compound’s electronic properties allow it to participate in charge transfer processes, making it useful in electronic devices.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-Phenyl-N-{6-phenylimidazo[2,1-B][1,3]thiazol-4-YL}prop-2-enamide: Similar structure but with a different substitution pattern on the imidazo[2,1-B][1,3]thiazole ring.
(2E)-3-Phenyl-N-{6-phenylimidazo[2,1-B][1,3]thiazol-6-YL}prop-2-enamide: Another isomer with a different substitution pattern.
Uniqueness
The unique substitution pattern of (2E)-3-Phenyl-N-{6-phenylimidazo[2,1-B][1,3]thiazol-5-YL}prop-2-enamide gives it distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets or materials.
Properties
Molecular Formula |
C20H15N3OS |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
(E)-3-phenyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C20H15N3OS/c24-17(12-11-15-7-3-1-4-8-15)21-19-18(16-9-5-2-6-10-16)22-20-23(19)13-14-25-20/h1-14H,(H,21,24)/b12-11+ |
InChI Key |
XRYOGDRIFHJOBX-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=C(N=C3N2C=CS3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(N=C3N2C=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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